7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C9H6BrNO3 and a molecular weight of 256.06 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . One common method involves the use of 2-aminophenol as a precursor, which undergoes a condensation reaction with an appropriate aldehyde under acidic or basic conditions to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal catalysts or nanocatalysts to enhance the reaction efficiency and yield . Solvent-free conditions and recyclable catalysts are also employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of halogenated compounds .
Wissenschaftliche Forschungsanwendungen
7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 7-bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid
- 7-bromo-2-methyl-3H-benzoimidazole-5-carboxylic acid methyl ester
Uniqueness
What sets 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid apart from these similar compounds is its unique benzoxazole ring structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1780041-87-3 |
---|---|
Molekularformel |
C9H6BrNO3 |
Molekulargewicht |
256.05 g/mol |
IUPAC-Name |
7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c1-4-11-7-3-5(9(12)13)2-6(10)8(7)14-4/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
WWBFCZQNTBKTTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(O1)C(=CC(=C2)C(=O)O)Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.